molecular formula C19H23N3O3 B12933139 tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate

tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate

Cat. No.: B12933139
M. Wt: 341.4 g/mol
InChI Key: RFLBFFFOXJGNJS-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate: is a complex organic compound with a unique structure that includes a pyrimidoazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate typically involves multiple steps. One common method starts with commercially available starting materials and involves the following steps:

    Formylation: The initial step involves the formylation of a precursor compound to introduce an aldehyde group.

    Reduction: The aldehyde group is then reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) in methanol.

    Protection: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced into the protected intermediate using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring or the pyrimidoazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 4-oxo-2-phenyl-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylate

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-11-9-14-15(10-12-22)20-16(21-17(14)23)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21,23)

InChI Key

RFLBFFFOXJGNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(NC2=O)C3=CC=CC=C3

Origin of Product

United States

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